

physical and chemical properties of Ascorbigen

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Compound of Interest

Compound Name: Ascorbigen

Cat. No.: B190622

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An In-depth Technical Guide on the Physical and Chemical Properties of **Ascorbigen**

Introduction

Ascorbigen (ABG) is a significant bioactive compound predominantly found in cruciferous vegetables of the Brassica genus, such as cabbage, broccoli, and cauliflower.[1][2] It is formed from the enzymatic hydrolysis of the glucosinolate glucobrassicin, which releases indole-3-carbinol that subsequently reacts with L-ascorbic acid (Vitamin C).[1][3] As a natural indole derivative of ascorbic acid, **ascorbigen** has garnered scientific interest for its potential anticarcinogenic and immunomodulating properties.[2][4] This document provides a comprehensive overview of the core physical and chemical properties of **ascorbigen**, its stability, synthesis, and its role in biological pathways, intended for researchers and professionals in drug development.

Physical and Chemical Properties

Ascorbigen is an indolyl carbohydrate, structurally defined as a derivative of L-ascorbic acid substituted with an indol-3-ylmethyl group at position 3.[5] While it is often referred to as a single compound, recent analyses suggest that **ascorbigen** can exist as a mixture of related compounds.[3]

Quantitative Data Summary

The fundamental physicochemical properties of **Ascorbigen** are summarized in the table below.

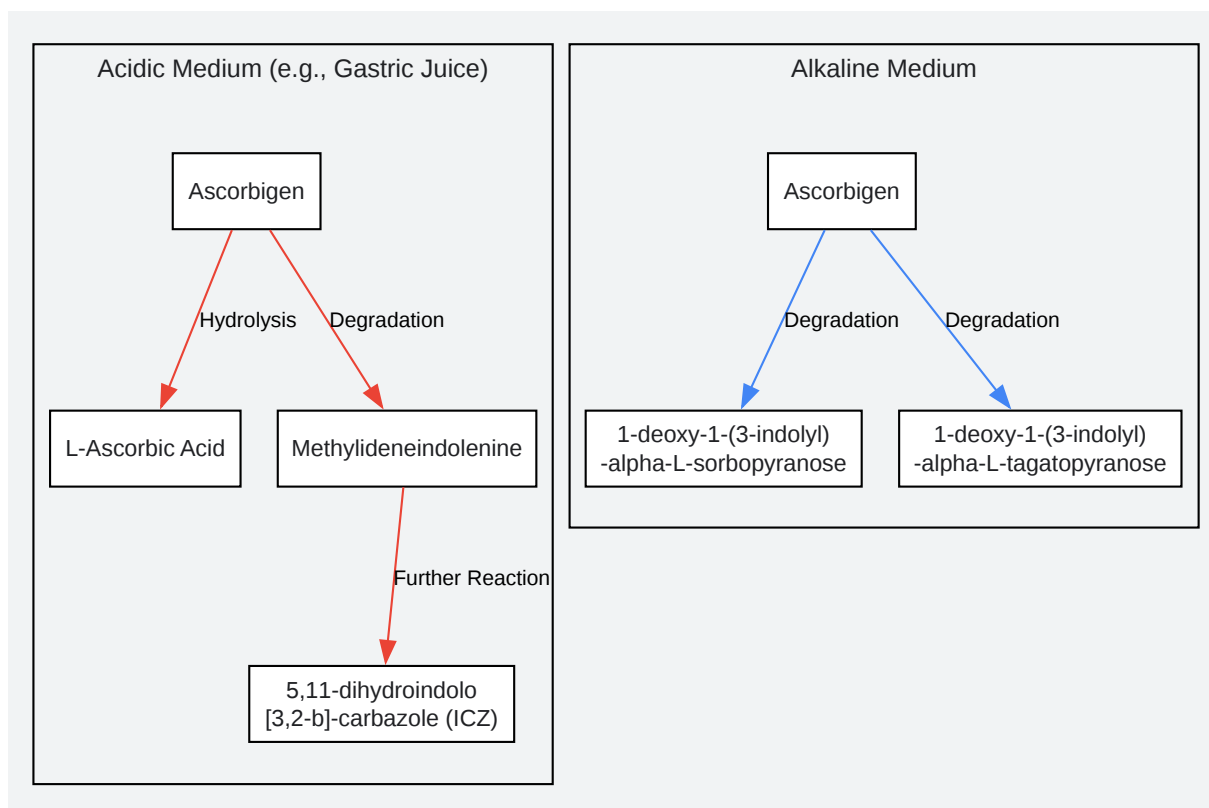
Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₅ NO ₆	[5]
Molecular Weight	305.28 g/mol	[5]
IUPAC Name	(3S,3aR,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one	[5]
CAS Number	8075-98-7	[5]
Appearance	Not explicitly detailed in provided results, but typically an off-white or yellowish solid.	
Solubility	Soluble in ethyl acetate.[6]	[6]
Stability	Labile, especially at higher temperatures.[7] Shows enhanced stability in acidic medium (pH 4).[2][7]	[2][7]
UV-Vis Spectroscopy	Utilized for identification and quantification.[6][7]	[6][7]
Mass Spectrometry	Used for identification in conjunction with chromatography.[3][7]	[3][7]

Chemical Stability and Degradation

Ascorbigen is a notably labile compound, and its stability is highly dependent on pH and temperature.[7]

- **pH Influence:** The formation rate of **ascorbigen** from its precursors increases with decreasing pH.[2][7] It exhibits its highest stability in acidic conditions, around pH 4.[2]
- **Temperature Influence:** The compound is very unstable at higher temperatures, which is a critical factor during extraction and analysis.[7]

- Degradation Pathways: The degradation products of **ascorbigen** vary significantly with pH.
 - In acidic environments, such as gastric juice, **ascorbigen** degrades to release L-ascorbic acid and form methylideneindolenine.[1][2] A key transformation product in acidic media is 5,11-dihydroindolo[3,2-b]-carbazole, a potent ligand for the Aryl Hydrocarbon Receptor (AhR).[4]
 - In more alkaline media, degradation leads to the formation of 1-deoxy-1-(3-indolyl)-alpha-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-alpha-L-tagatopyranose.[1][2]



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Caption: pH-dependent degradation pathways of **Ascorbigen**.

Experimental Protocols

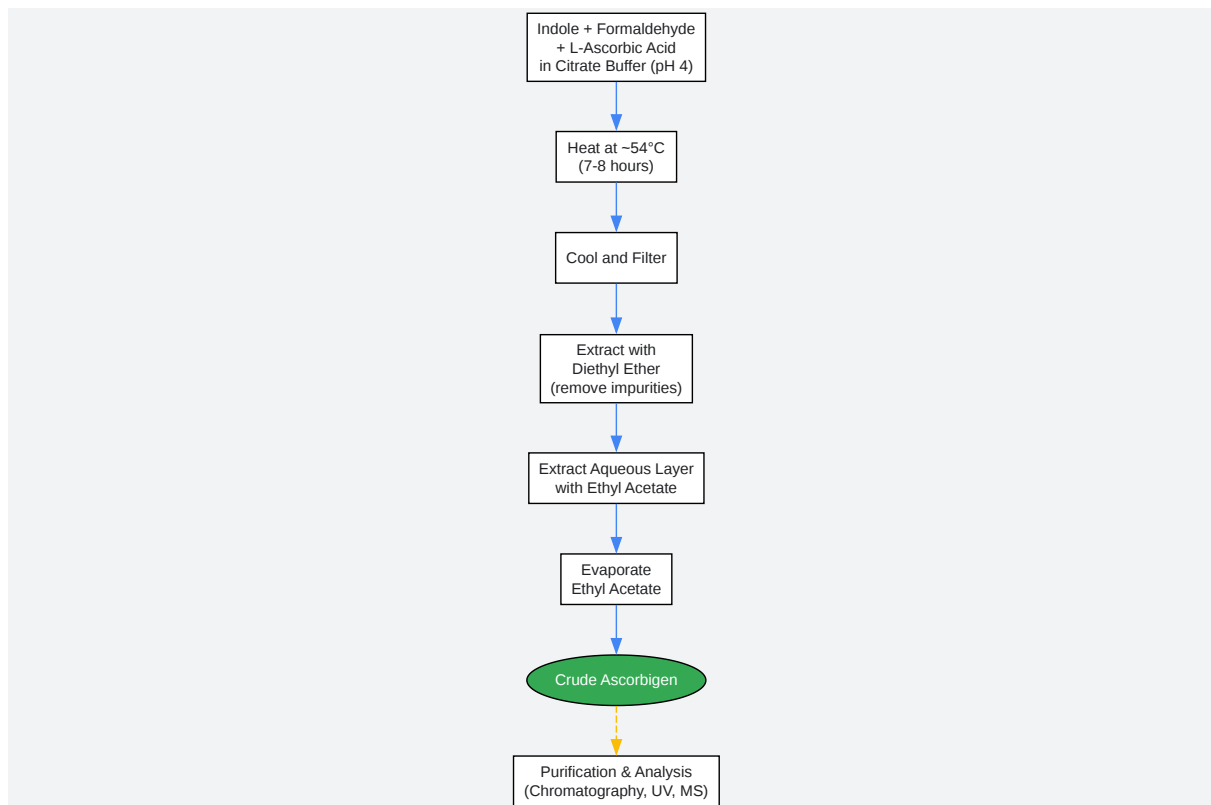
Synthetic Preparation of Ascorbigen

A general method for the non-enzymatic synthesis of **ascorbigen** has been described, providing a route to obtain the compound for research purposes.^[6]

Principle: This method is based on the reaction of indole, formaldehyde (which forms 3-hydroxymethylindole in situ), and L-ascorbic acid in a buffered aqueous solution.^[6]

Methodology:

- **Reactant Mixture:** Combine indole, L-ascorbic acid, and formaldehyde in a citrate buffer (e.g., 0.05 M, pH ~4.0). A molar excess of ascorbic acid and formaldehyde to indole is typically used.^[6]
- **Reaction Conditions:** Heat the mixture on a water bath at approximately 54°C with constant stirring for several hours (e.g., 7-8 hours).^[6]
- **Initial Filtration:** After cooling, filter the reaction mixture to remove any solid impurities.
- **Solvent Extraction:**
 - Perform an initial extraction of the filtrate with diethyl ether to remove nonpolar impurities.
 - Subsequently, perform multiple extractions with a more polar solvent, such as ethyl acetate, to isolate the **ascorbigen**.^[6]
- **Isolation:** Evaporate the ethyl acetate fractions to dryness. The resulting residue is further dried under vacuum to yield crude **ascorbigen**.^[6]
- **Purification & Verification:** Purity can be assessed using paper chromatography or HPLC, and the structure confirmed by UV-Vis spectroscopy and mass spectrometry.^{[6][7]}



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Caption: General workflow for the chemical synthesis of **Ascorbigen**.

Extraction from Brassica Vegetables

Ascorbigen is naturally present in cruciferous vegetables and can be extracted for analytical or preparative purposes.[2]

Principle: The process involves the disruption of plant tissue to allow the enzyme myrosinase to hydrolyze glucobrassicin. The resulting indole-3-carbinol spontaneously reacts with endogenous L-ascorbic acid to form **ascorbigen**, which is then extracted with an organic solvent.[2]

Methodology:

- **Sample Preparation:** Homogenize fresh Brassica vegetable tissue (e.g., cabbage, broccoli) to induce enzymatic activity.^[2]
- **Extraction:** Extract the homogenized plant material with a suitable organic solvent, such as ethyl acetate.^[2] This step isolates **ascorbigen** along with other lipophilic and semi-polar compounds.
- **Concentration:** Concentrate the ethyl acetate extract under reduced pressure to remove the solvent.
- **Analysis and Quantification:** The resulting extract can be analyzed to identify and quantify **ascorbigen**. Overpressured-layer chromatography (OPLC) followed by identification using chromatographic retention data, UV spectral analysis, and mass spectrometry is an effective method.^{[3][7]} Quantification has shown significant variation in **ascorbigen** levels among different Brassica species, with broccoli often containing the highest amounts (e.g., up to 26.81 mg/kg).^{[3][7]}

Biological Activity and Signaling Pathways

Ascorbigen's biological effects are largely mediated by its transformation products. The compound itself serves as a stable precursor that releases bioactive molecules under specific physiological conditions.

Formation from Glucobrassicin

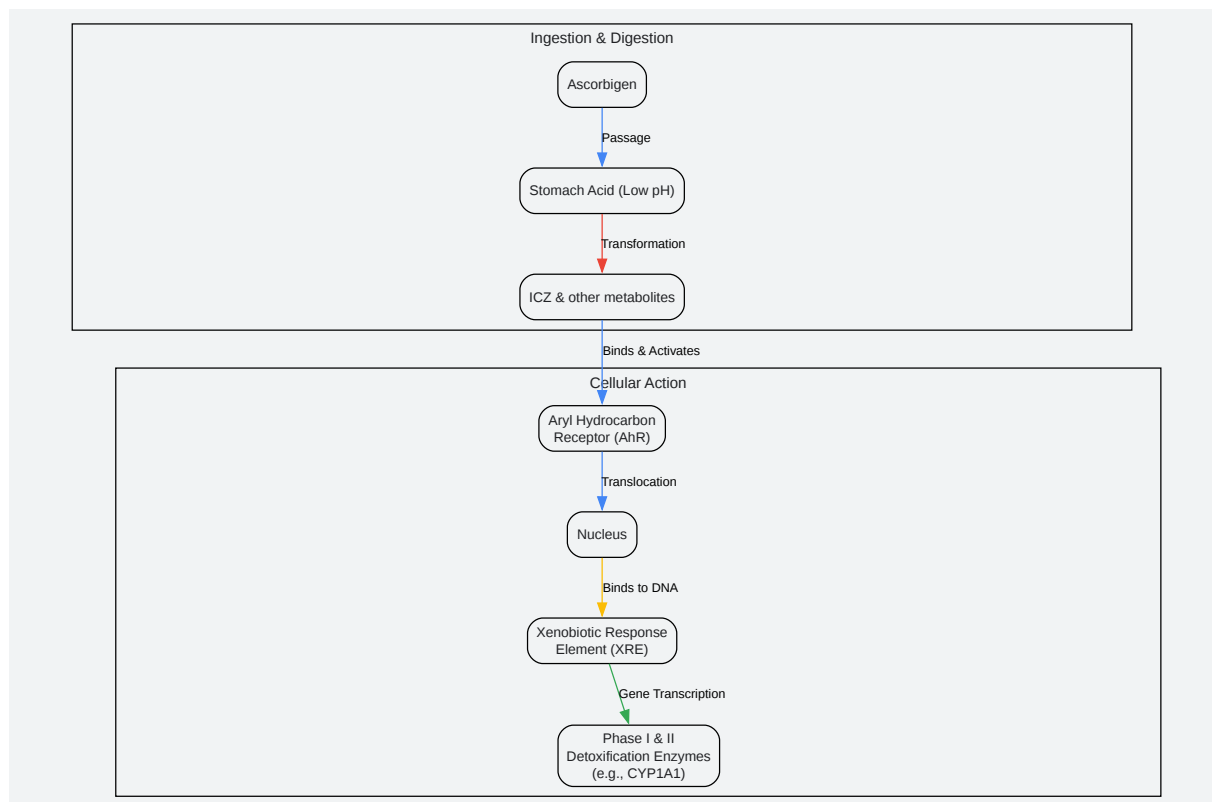
The biosynthesis of **ascorbigen** in plants is a multi-step process initiated by tissue damage.

- **Glucobrassicin Hydrolysis:** In Brassica plants, glucobrassicin is a stable indole glucosinolate.^[2] When the plant tissue is disrupted (e.g., by chewing or cutting), the enzyme myrosinase is released and hydrolyzes glucobrassicin.
- **Formation of Indole-3-Carbinol:** This enzymatic action produces an unstable intermediate that quickly rearranges to form indole-3-carbinol (I3C).^[2]
- **Reaction with Ascorbic Acid:** In the presence of L-ascorbic acid, I3C undergoes a spontaneous reaction to form **ascorbigen**.^{[1][2]} This formation is dependent on pH and temperature.^[2]

Metabolism and Aryl Hydrocarbon Receptor (AhR) Signaling

Upon ingestion, **ascorbigen** travels to the stomach, where the acidic environment triggers its degradation.

- **Acid-Catalyzed Transformation:** In the stomach, **ascorbigen** transforms into several products, most notably 5,11-dihydroindolo[3,2-b]-carbazole (ICZ).^[4]
- **AhR Activation:** ICZ is a potent agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.^[4] The binding affinity of ICZ to the AhR is significant, though lower than that of potent synthetic ligands like tetrachlorodibenzodioxin (TCDD).^[4]
- **Induction of Detoxification Enzymes:** The activation of the AhR signaling pathway leads to the induction of Phase I and Phase II detoxification enzymes, such as cytochrome P450s (e.g., CYP1A1).^{[1][4][8]} This enzymatic induction is believed to be a key mechanism behind the anticarcinogenic effects attributed to diets rich in cruciferous vegetables.^{[1][4]}



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